molecular formula C20H28O6P2 B3256971 Tetraethyl 4,4'-biphenylenebisphosphonate CAS No. 28036-07-9

Tetraethyl 4,4'-biphenylenebisphosphonate

Cat. No.: B3256971
CAS No.: 28036-07-9
M. Wt: 426.4 g/mol
InChI Key: ICADOKRXFNWOOR-UHFFFAOYSA-N
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Description

Tetraethyl 4,4’-biphenylenebisphosphonate is a chemical compound with the molecular formula C20H28O6P2 and a molecular weight of 426.38 g/mol . It is known for its unique structure, which includes two phosphonate groups attached to a biphenyl backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 4,4’-biphenylenebisphosphonate typically involves the reaction of biphenyl-4,4’-diylbisphosphonic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of Tetraethyl 4,4’-biphenylenebisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl 4,4’-biphenylenebisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds .

Scientific Research Applications

Tetraethyl 4,4’-biphenylenebisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Tetraethyl 4,4’-biphenylenebisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can bind to metal ions, making it an effective chelating agent. This binding can inhibit the activity of certain enzymes, leading to its potential use as an enzyme inhibitor. The biphenyl backbone provides structural stability and allows for various functional modifications .

Comparison with Similar Compounds

  • Tetraethyl biphenyl-4,4’-diphosphonate
  • Tetraethyl 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(phthalate)
  • Trans-N,N,N’,N’-tetraethyl-4,4’-(diazenediyl)dianiline

Comparison: Tetraethyl 4,4’-biphenylenebisphosphonate is unique due to its specific biphenyl backbone and the presence of two phosphonate groups. This structure provides it with distinct chemical properties, such as high thermal stability and the ability to form strong chelates with metal ions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-(4-diethoxyphosphorylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6P2/c1-5-23-27(21,24-6-2)19-13-9-17(10-14-19)18-11-15-20(16-12-18)28(22,25-7-3)26-8-4/h9-16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADOKRXFNWOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163683
Record name P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-07-9
Record name P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28036-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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